3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a benzyl ether group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the following steps :
Esterification Reaction: Chlorobenzaldehyde is reacted with methanol in the presence of sodium hydroxide to form an ester intermediate.
Aldehyde Formation: The ester intermediate undergoes a reaction to introduce the methoxy group at the aldehyde position, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including :
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules, leading to various biological responses.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the benzyl ether group.
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: Similar structure but with a different position of the methyl group on the benzyl ether.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZUUAHBFXATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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